(E)-3-((5-(cinnamylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[[4-(2-methylphenyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4OS2/c1-19-10-5-6-14-21(19)30-24(18-29-22-15-7-8-16-23(22)33-26(29)31)27-28-25(30)32-17-9-13-20-11-3-2-4-12-20/h2-16H,17-18H2,1H3/b13-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INEMFIQZXDUMIU-UKTHLTGXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=C2SCC=CC3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=NN=C2SC/C=C/C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Synthesis
The compound features a benzo[d]thiazole core linked to a triazole moiety via a cinnamylthio group. The synthesis of such compounds typically involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions.
Synthesis Overview
- Starting Materials : The synthesis begins with commercially available precursors such as o-tolyl derivatives and thiazole-based compounds.
- Reactions : Key reactions may include:
- Nucleophilic Addition : Formation of the triazole ring through cyclization.
- Thioether Formation : Introduction of the cinnamylthio group via thiol coupling.
- Final Coupling : Linking the triazole to the benzo[d]thiazole scaffold.
In Vitro Studies
Research has demonstrated that compounds with similar structural features exhibit various biological activities, particularly in inhibiting enzymes related to neurodegenerative diseases and cancer.
- Acetylcholinesterase Inhibition : Compounds containing thiazole and triazole rings have shown promising acetylcholinesterase (AChE) inhibitory activity. For instance, related compounds have demonstrated IC50 values in the low micromolar range, indicating strong potential for treating Alzheimer's disease by increasing acetylcholine levels in the brain .
- Antimicrobial Activity : Some derivatives have been evaluated for their antimicrobial properties against various bacterial strains. The presence of thioether functionalities often enhances lipophilicity, improving membrane penetration and efficacy against pathogens.
Structure-Activity Relationship (SAR)
The biological activity of (E)-3-((5-(cinnamylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one can be correlated with its structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Cinnamylthio Group | Enhances lipophilicity and AChE inhibition |
| Triazole Ring | Contributes to enzyme binding affinity |
| Benzo[d]thiazole Core | Provides stability and bioactivity |
Case Study 1: AChE Inhibition
A study synthesized various benzo[d]thiazole derivatives, including those similar to the compound . The most active derivative exhibited an IC50 value of 2.7 µM against AChE, suggesting that modifications to the thiazole or triazole components could further enhance activity .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of thiazole-containing compounds. Results indicated that modifications in the side chain significantly influenced antimicrobial potency against Gram-positive bacteria, highlighting the importance of structural diversity in drug design .
Q & A
Q. What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized for higher yields?
The compound is typically synthesized via multi-step routes involving cyclization of 1,2,4-triazole precursors followed by functionalization with cinnamylthio and o-tolyl groups. Optimization can be achieved through Design of Experiments (DoE) to evaluate factors like solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and catalyst loading. For example, highlights yields of 61–85% using NaBH4 reduction in ethanol under reflux . Statistical modeling (e.g., response surface methodology) can identify critical parameters for yield improvement .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be identified?
Essential techniques include:
- IR spectroscopy : Detect C=O (1670–1750 cm⁻¹), C=N (1600–1650 cm⁻¹), and S-H (2550–2600 cm⁻¹) stretches.
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm), methyl groups (δ 2.1–2.5 ppm for o-tolyl), and thiazole/thiol protons.
- Mass spectrometry : Confirm molecular ion peaks and fragmentation patterns (e.g., loss of cinnamylthio moieties). and provide detailed spectral benchmarks for analogous triazole-thiol derivatives .
Q. What in vitro assays are suitable for preliminary evaluation of its antimicrobial activity?
Q. What strategies are effective in isolating and purifying this compound from complex reaction mixtures?
Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) effectively separates polar byproducts. Recrystallization from ethanol or methanol can further purify the compound, as demonstrated in for similar triazole derivatives (melting points 126–134°C) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across different studies involving this compound?
Discrepancies may arise from variations in assay protocols (e.g., cell lines, incubation times) or impurities. To address this:
- Standardize assays : Use reference compounds (e.g., ciprofloxacin for antimicrobial tests) and replicate conditions from high-impact studies.
- Characterize batch purity : HPLC or LC-MS can quantify impurities affecting activity. emphasizes structural validation to rule out tautomeric forms (e.g., thione vs. thiol) .
Q. What computational methods are recommended for predicting the pharmacokinetic properties of this compound?
Q. What approaches are used to correlate structural modifications with toxicity profiles in related triazole derivatives?
Quantitative Structure-Activity Relationship (QSAR) models link substituents (e.g., electron-withdrawing groups on the o-tolyl ring) to toxicity. In vivo studies (rodent models) assess acute toxicity (LD₅₀) and hepatorenal effects. highlights structural dependencies in toxicity for triazole-thiol hybrids .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
